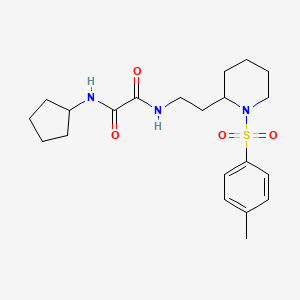

N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-bis-substituted oxalic acid diamide) core. Its structure features a cyclopentyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position. This compound has garnered attention in medicinal chemistry due to its role as a bacterial methionine aminopeptidase (MetAP) inhibitor, specifically targeting Escherichia coli MetAP1 (EcMetAP1). It exhibits potent inhibitory activity with an IC50 of 67 nM in the presence of Co(II) as a cofactor .

X-ray crystallographic studies (PDB: 2EVO) reveal that the compound binds to EcMetAP1 via bidentate coordination to an auxiliary Co(II) ion. The cyclopentyl amide carbonyl and thiazole amide nitrogen (in related analogs) mediate metal coordination, while the tosylpiperidinyl group likely enhances hydrophobic interactions within the enzyme's active site .

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4S/c1-16-9-11-19(12-10-16)29(27,28)24-15-5-4-8-18(24)13-14-22-20(25)21(26)23-17-6-2-3-7-17/h9-12,17-18H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAALOZBLDCSXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the tosylpiperidine intermediate, which is then reacted with an appropriate oxalyl chloride derivative to form the oxalamide linkage. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is investigated for its potential therapeutic applications. It may act on specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The oxalamide linkage and the tosylpiperidinyl moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Oxalamide Compounds

Oxalamide derivatives exhibit diverse applications, ranging from enzyme inhibition to flavor enhancement and material science. Below is a detailed comparison of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide with similar compounds:

Table 1: Key Structural and Functional Comparisons

Comparison with Enzyme Inhibitors

- Thiazole-Containing Analogs : The target compound shares structural motifs with N1-cyclopentyl-N2-(2-thiazolyl)oxalamide (Compound 41, PDB: 2EVO), which also coordinates Co(II) via its thiazole and carbonyl groups. However, the replacement of thiazole with a tosylpiperidinyl ethyl chain in the target compound may improve selectivity for MetAP1 over other metalloenzymes .

- Isatin-Pyrazole Hydrazones : While these compounds (e.g., Isatin-linked hydrazones B, C) inhibit EcMetAP1 through metal coordination, their IC50 values are generally higher (>100 nM), highlighting the superior potency of the target compound .

Comparison with Flavoring Agents

- S336: Unlike the target compound, S336 lacks bulky hydrophobic groups (e.g., tosylpiperidinyl) and is optimized for umami receptor (hTAS1R1/hTAS1R3) activation.

Comparison with Antimicrobial Agents

- GMC Series : The GMC compounds feature isoindoline-dione moieties linked to aryl groups, enabling π-π stacking interactions absent in the target compound. Their antimicrobial mechanism differs (membrane disruption vs. enzyme inhibition), reflecting structural versatility in oxalamide applications .

Structural and Mechanistic Insights

The target compound’s unique efficacy arises from:

Metal Coordination : The oxalamide carbonyl and adjacent nitrogen atoms enable bidentate binding to Co(II), critical for MetAP1 inhibition .

Hydrophobic Interactions : The cyclopentyl and tosylpiperidinyl groups enhance binding pocket occupancy, reducing off-target effects compared to simpler analogs like S336 .

Steric Effects : The branched tosylpiperidinyl group may limit metabolic degradation, improving pharmacokinetic profiles relative to linear-chain analogs .

Biological Activity

N1-Cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopentyl group : A five-membered saturated hydrocarbon ring.

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Tosyl group : A sulfonyl functional group derived from tosic acid, which enhances the compound's reactivity.

The biological activity of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It can bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

- Anticancer Activity Assessment : In a study featured in Cancer Research, researchers investigated the compound's effect on apoptosis in breast cancer cells. The findings revealed that it activates caspase pathways, leading to cell death.

- Mechanistic Insights : Another research article highlighted the compound's ability to inhibit specific kinases involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.